The Synthetic Cannabinoid UR-144: A Technical Guide to its Pharmacokinetics and Biological Effects
The Synthetic Cannabinoid UR-144: A Technical Guide to its Pharmacokinetics and Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-144, (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid (SC) that has emerged as a compound of interest in both forensic toxicology and pharmacological research. Initially synthesized by Abbott Laboratories, UR-144 was designed as a selective full agonist of the peripheral cannabinoid receptor CB2, exhibiting significantly lower affinity for the psychoactive CB1 receptor.[1] This selectivity suggested potential therapeutic applications, particularly in pain perception, given the role of CB2 receptors in modulating nociceptive pathways.[2] However, its widespread appearance in recreational "herbal incense" products has led to its classification as a controlled substance in numerous countries, including the United States, United Kingdom, and China.[1][3][4] This guide provides a comprehensive technical overview of the pharmacokinetics and biological effects of UR-144, synthesizing current scientific understanding for researchers and drug development professionals.
Molecular Profile and Receptor Interaction
UR-144 is chemically classified as a tetramethylcyclopropylindole.[5] Its structure is closely related to other synthetic cannabinoids like A-796,260 and A-834,735, differing primarily in the substitution at the 1-position of the indole core.[1]
Cannabinoid Receptor Binding and Functional Activity
UR-144 demonstrates a pronounced selectivity for the CB2 receptor over the CB1 receptor. This differential binding affinity is a key determinant of its pharmacological profile.
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| CB1 | 150 nM | 421 nM |
| CB2 | 1.8 nM | 72 nM |
Data compiled from Wikipedia.[1]
The significantly lower Ki and EC50 values for the CB2 receptor indicate a higher binding affinity and greater potency at this receptor subtype.[1] The CB1 receptors are primarily located in the central nervous system and are associated with the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the peripheral nervous system and immune cells, playing a role in inflammatory and pain responses.[6]
Mechanism of Action: A Visualized Pathway
As a cannabinoid receptor agonist, UR-144 mimics the action of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) by binding to and activating CB1 and CB2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Figure 1: Simplified signaling pathway of UR-144. High-affinity binding to the CB2 receptor leads to the activation of Gi/o proteins, resulting in the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway, ultimately leading to a cellular response.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Systematic data on the ADME of UR-144 in humans is limited.[7] However, in vitro and in vivo studies, primarily in animal models and analysis of forensic samples, provide valuable insights into its pharmacokinetic profile.
Routes of Administration and Absorption
UR-144 is most commonly consumed by smoking, often mixed with tobacco or herbal blends.[7] It can also be ingested orally, vaporized, or inhaled.[7] Following smoking, maximal oral fluid concentrations of UR-144 have been observed at 20 minutes.[8][9][10]
Metabolism
UR-144 undergoes rapid and extensive metabolism, and the parent compound is rarely detected in blood samples.[2] In vitro studies using human liver microsomes have identified cytochrome P450 (CYP) enzymes, particularly CYP3A4, as the primary drivers of its metabolism, with minor contributions from CYP1A2.[7][8] The main metabolic pathways include:
-
Hydroxylation: Mono- and dihydroxylation are major metabolic reactions.[11]
-
N-dealkylation: Loss of the N-alkyl side chain.[11]
-
Formation of Dihydrodiol Metabolites. [11]
Notably, some metabolites of UR-144 exhibit altered potency at cannabinoid receptors compared to the parent compound. For instance, the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are more potent at CB2 receptors, while the UR-144 degradant and the N-(2-hydroxypentyl) metabolite show increased potency at CB1 receptors.[6]
Pyrolysis and its Impact on Potency
A crucial consideration for the biological effects of smoked UR-144 is its thermal degradation. Pyrolysis of UR-144 can lead to the formation of a ring-opened isomer, known as the "UR-144 degradant."[12][13] This degradant exhibits approximately four times higher agonist activity at the human CB1 receptor, which may augment the psychoactive effects when the substance is smoked.[12][13]
Excretion
Metabolites of UR-144 are predominantly excreted in the urine as glucuronide conjugates.[7][11]
Biological Effects and Toxicology
The biological effects of UR-144 are a consequence of its interaction with cannabinoid receptors. While its selectivity for CB2 suggests a profile with reduced psychoactivity compared to CB1 agonists, both physiological and psychological effects have been reported.
In Vivo Animal Studies
In rats, UR-144 has been shown to produce bradycardia (slowed heart rate) and hypothermia at a dose of 10 mg/kg, suggesting some level of cannabinoid-like activity.[1]
Human Studies and Observed Effects
Observational studies and case reports from individuals who have consumed UR-144 have documented a range of effects. Blood concentrations in these cases have been reported to range from trace amounts up to 17 ng/mL.[14][15]
Commonly Observed Effects: [14][15]
-
Slurred speech
-
Dilated pupils
-
Poor coordination and staggering
-
Cheerful behavior
Less Frequently Observed Effects: [14][15]
-
Euphoria and agitation
-
Hallucinations
-
Tachycardia (rapid heart rate)
-
Seizures and convulsions
-
Loss of consciousness
An observational study comparing the acute effects of smoked UR-144 to smoked cannabis (THC) found that both substances caused significant increases in systolic and diastolic blood pressure and heart rate.[8][9] However, the stimulant-like and "high" effects were significantly more intense after cannabis administration.[8][9][10]
Cardiotoxicity
Recent in vitro research has raised concerns about the potential cardiotoxicity of UR-144. A study on a cardiomyoblastic cell line demonstrated that UR-144 can induce autophagic and necrotic cell death.[16] This cytotoxicity was linked to elevated cytoplasmic Ca2+ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1).[16] While these findings require further investigation through in vivo and clinical studies, they highlight a potential mechanism for the cardiovascular adverse effects reported in some users.[16][17]
Neurotoxicity
The neurotoxic potential of UR-144 is still under investigation. One in vitro study using human neuroblastoma (SH-SY5Y) cells did not find significant cytotoxicity or genotoxicity after 24 hours of exposure to UR-144.[18][19] However, the study did note a decrease in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, the toxicological significance of which is unclear.[18] Further research is needed to reconcile these findings with the neuronal symptoms reported in some cases of UR-144 intoxication.[18][20]
Experimental Protocols and Methodologies
The study of UR-144 and its metabolites requires robust analytical techniques for detection and quantification, as well as in vitro assays to characterize its biological activity.
Analytical Detection and Quantification
A variety of methods are employed for the identification and quantification of UR-144 and its metabolites in biological and seized materials.
Workflow for UR-144 Detection in Urine:
Figure 2: A typical workflow for the detection of UR-144 in urine samples, starting with a screening assay followed by a more specific confirmatory method for positive results.
Step-by-Step Protocol for LC-MS/MS Confirmation:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave glucuronide conjugates.
-
Conduct solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a liquid chromatograph.
-
Utilize a C18 or phenyl-hexyl analytical column for separation of UR-144 and its metabolites.[5]
-
Employ a gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the LC into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for UR-144 and its metabolites for sensitive and selective quantification.
-
In Vitro Cannabinoid Receptor Activity Assay
Determining the functional activity of UR-144 and its metabolites at cannabinoid receptors is crucial for understanding their pharmacological effects. A common method is the cAMP accumulation assay in cells expressing the receptor of interest.
Protocol for cAMP Accumulation Assay:
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing either the human CB1 or CB2 receptor.
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of UR-144 or its metabolites.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Legal Status and Regulatory Landscape
Due to its potential for abuse and adverse health effects, UR-144 is a controlled substance in many jurisdictions worldwide.
-
United States: UR-144 is a Schedule I controlled substance under the Controlled Substances Act.[1][3][4]
-
United Kingdom: UR-144 is classified as a Class B drug.[1]
-
International: It is included in Schedule II of the 1971 Convention on Psychotropic Substances.[21]
The legal status of UR-144 and other synthetic cannabinoids is subject to change, and researchers should consult the relevant authorities in their region.
Conclusion and Future Directions
UR-144 represents a significant compound in the landscape of synthetic cannabinoids. Its selectivity for the CB2 receptor initially suggested a favorable therapeutic window, but its widespread recreational use and associated adverse effects have necessitated its legal control. The pyrolysis of UR-144 into a more potent CB1 agonist highlights the complex pharmacology of smoked synthetic cannabinoids. While significant progress has been made in understanding its metabolism and in vitro effects, further research is needed to fully elucidate its long-term health consequences, particularly its potential cardiotoxicity and neurotoxicity. A deeper understanding of the structure-activity relationships of its metabolites will also be crucial for the development of more accurate forensic and clinical diagnostic tools.
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-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biology, 10(4), 260. Retrieved from [Link]
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Banister, S. D., et al. (2020). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. ACS Chemical Neuroscience, 11(15), 2345-2357. Retrieved from [Link]
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